
1-Butyl-2-(butylsulfanyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-2-(butylsulfanyl)-1H-imidazole is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This specific compound features a butyl group at position 1 and a butylsulfanyl group at position 2, making it unique in its structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2-(butylsulfanyl)-1H-imidazole typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-butylimidazole with butylsulfanyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butyl-2-(butylsulfanyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the butyl or sulfanyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-Butyl-2-(butylsulfanyl)-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as ionic liquids and polymers, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 1-Butyl-2-(butylsulfanyl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Its sulfanyl group can also interact with thiol groups in proteins, leading to modifications in protein function.
Comparación Con Compuestos Similares
1-Butyl-3-methylimidazolium chloride: Another imidazole derivative with a butyl group at position 1 and a methyl group at position 3.
1-Butyl-2-methylimidazole: Similar structure but with a methyl group instead of a butylsulfanyl group at position 2.
Uniqueness: 1-Butyl-2-(butylsulfanyl)-1H-imidazole is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
63348-56-1 |
|---|---|
Fórmula molecular |
C11H20N2S |
Peso molecular |
212.36 g/mol |
Nombre IUPAC |
1-butyl-2-butylsulfanylimidazole |
InChI |
InChI=1S/C11H20N2S/c1-3-5-8-13-9-7-12-11(13)14-10-6-4-2/h7,9H,3-6,8,10H2,1-2H3 |
Clave InChI |
DHPBZZWIJOHLIF-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=CN=C1SCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


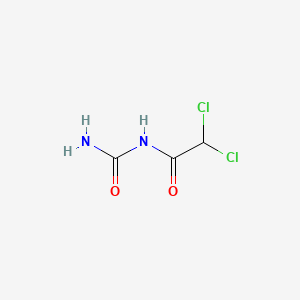
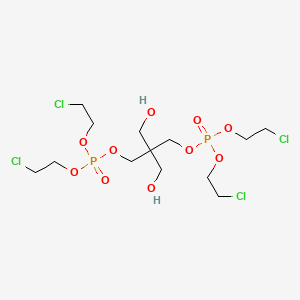

![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester](/img/structure/B14501250.png)
![Propyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14501253.png)
![{5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane](/img/structure/B14501254.png)
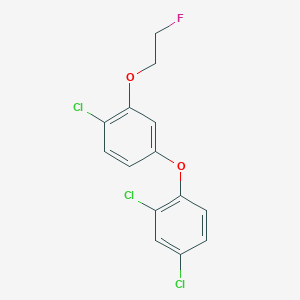
![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide)](/img/structure/B14501265.png)
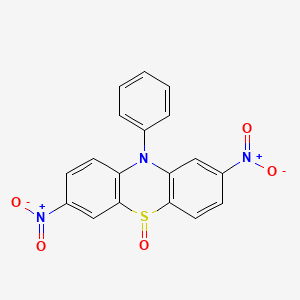
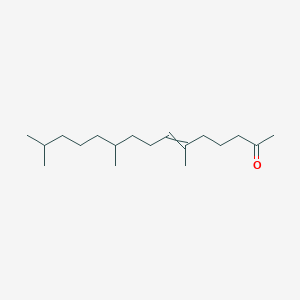


![2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14501300.png)
